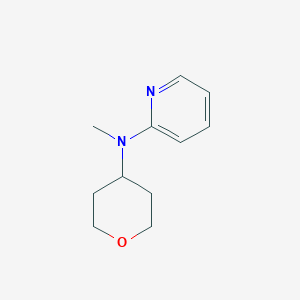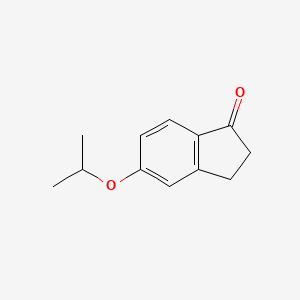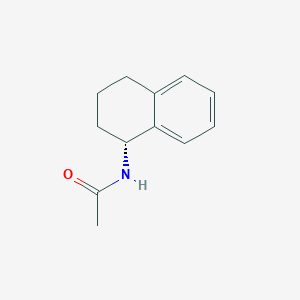
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in photochemistry due to its ability to form reactive carbenes upon exposure to ultraviolet light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine typically involves the reaction of 3,3-diethoxypropylamine with a suitable diazirine precursor. One common method includes the reaction of 3,3-diethoxypropylamine with chloromethyl methyl ether in the presence of a base, followed by cyclization to form the diazirine ring. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazirine ring is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Photolysis: Ultraviolet light is the primary reagent for photolysis reactions.
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Photolysis: The primary product is a carbene intermediate, which can further react to form various products depending on the reaction conditions.
Substitution Reactions: The major products are substituted diazirines with different functional groups.
Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.
科学研究应用
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine has several scientific research applications, including:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photoresists for microfabrication processes.
作用机制
The primary mechanism of action for 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine: Known for its photoreactivity and use in photochemistry.
3-(3,3-Diethoxypropyl)-3H-diazirine: Lacks the methyl group, leading to different reactivity and applications.
3-(3,3-Diethoxypropyl)-3-ethyl-3H-diazirine: Contains an ethyl group instead of a methyl group, affecting its chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of a highly reactive carbene intermediate upon photolysis. This property makes it particularly useful in applications requiring precise control over chemical reactions, such as photoaffinity labeling and photodynamic therapy.
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
3-(3,3-diethoxypropyl)-3-methyldiazirine |
InChI |
InChI=1S/C9H18N2O2/c1-4-12-8(13-5-2)6-7-9(3)10-11-9/h8H,4-7H2,1-3H3 |
InChI 键 |
BVLFXELYIVYHEF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCC1(N=N1)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)

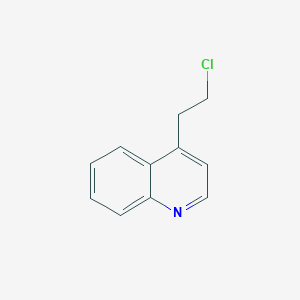
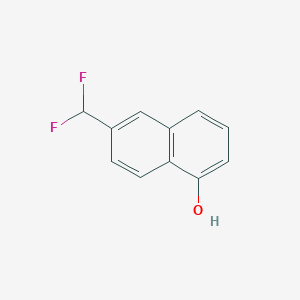
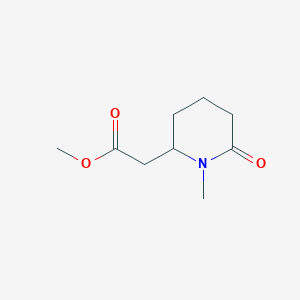
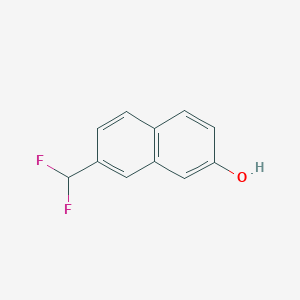
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)
